

# An In-depth Technical Guide to 2,4,6-Trinitrophenol (Picric Acid)

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## Compound of Interest

Compound Name: *Picric acid*

Cat. No.: *B1683659*

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This technical guide provides a comprehensive overview of 2,4,6-trinitrophenol, commonly known as **picric acid**. It covers its chemical nomenclature, physical and chemical properties, detailed synthesis protocols, and its interactions within biological systems.

## Chemical Identity: IUPAC Name and Synonyms

**Picric acid** is an organic compound with the chemical formula  $(\text{O}_2\text{N})_3\text{C}_6\text{H}_2\text{OH}$ .<sup>[1]</sup> Its formal IUPAC name is 2,4,6-trinitrophenol.<sup>[1][2][3][4][5]</sup> The name "picric" is derived from the Greek word "πικρός" (pikros), meaning "bitter," which reflects its intensely bitter taste.<sup>[1]</sup> It is one of the most acidic phenols.

Historically and in various contexts, **picric acid** is known by several other names. These synonyms are important to recognize when reviewing literature and historical documents.

Common Synonyms for **Picric Acid**:

- TNP (Trinitrophenol)<sup>[1][2]</sup>
- Phenol trinitrate
- Carbazotic acid<sup>[6]</sup>
- Picronitric acid

- 2,4,6-Trinitro-1-phenol
- 2-Hydroxy-1,3,5-trinitrobenzene
- Melinite
- Lyddite

## Quantitative Data Summary

The physical and chemical properties of **picric acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	2,4,6-Trinitrophenol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	88-89-1	
Molecular Formula	C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>7</sub>	<a href="#">[2]</a>
Molar Mass	229.10 g/mol	<a href="#">[2]</a>
Appearance	Pale yellow, odorless solid crystals	<a href="#">[2]</a>
Melting Point	122.5 °C (252.5 °F; 395.6 K)	<a href="#">[2]</a>
Boiling Point	> 300 °C (572 °F; 573 K) (explodes)	<a href="#">[2]</a> <a href="#">[4]</a>
Density	1.763 g/cm <sup>3</sup>	<a href="#">[2]</a>
Acidity (pKa)	0.38	<a href="#">[2]</a> <a href="#">[4]</a>
Solubility in Water	1.27 g/100 mL	<a href="#">[2]</a>
Solubility in Ethanol	8.3 g/100 g (20 °C)	<a href="#">[2]</a>
Solubility in Benzene	10 g/100 g (20 °C)	<a href="#">[2]</a>
Vapor Pressure	7.5 x 10 <sup>-7</sup> mmHg (25 °C)	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of **picric acid** from common starting materials are provided below. These protocols are intended for informational purposes and should only be performed by trained professionals in a properly equipped laboratory, adhering to all safety precautions.

### Synthesis of Picric Acid from Phenol

This method involves the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. To moderate the reaction, phenol is first sulfonated and then nitrated.

Materials:

- Phenol (4 g)
- Concentrated Sulfuric Acid (5.0 mL)
- Concentrated Nitric Acid (15 mL)
- Ethanol-water mixture (2:1)
- Ice
- 500 mL flat-bottom flask, beakers, condenser, Buchner funnel, vacuum filtration apparatus

Procedure:

- In a 500 mL flat-bottom flask, combine 4 g of phenol with 5.0 mL of concentrated sulfuric acid. Mix the contents thoroughly. The reaction is exothermic, and the mixture will become warm.
- Heat the flask on a water bath for 30 minutes to facilitate the formation of phenol sulfonic acid.
- Cool the flask and its contents in an ice-water bath.

- In a fume hood, cautiously add 15 mL of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction will occur, producing red nitrous fumes.
- After the initial vigorous reaction subsides, heat the flask on a boiling water bath for 1-2 hours with occasional shaking. An oily layer will initially form and then convert to a crystalline mass.
- Add approximately 50 mL of cold water to the flask and cool it in an ice-water bath to precipitate the crude **picric acid**.
- Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water until the washings are no longer acidic.
- Recrystallize the crude **picric acid** from a minimal amount of a hot 2:1 ethanol-water mixture.
- Filter the purified crystals, dry them, and determine the yield and melting point.

## Synthesis of Picric Acid from Acetylsalicylic Acid (Aspirin)

This procedure utilizes aspirin as the starting material, which is first converted to salicylic acid and then sulfonated and nitrated.

Materials:

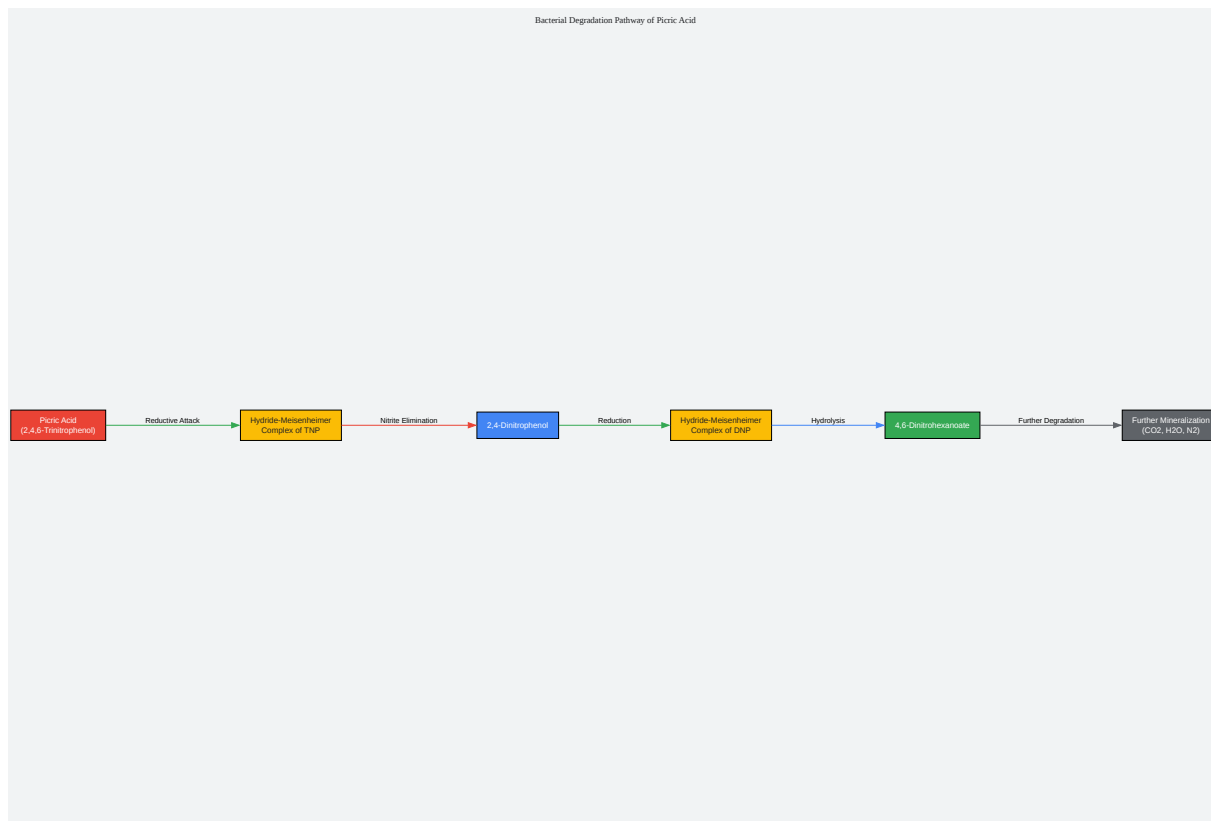
- Purified Acetylsalicylic Acid (100 g)
- Concentrated Sulfuric Acid (400 mL)
- Sodium Nitrate (180 g)
- Denatured alcohol
- Ice
- Large beaker or flask, magnetic stirrer hotplate, thermometer

#### Procedure:

- If starting from aspirin tablets, purify the acetylsalicylic acid by extracting it with hot denatured alcohol and then recrystallizing it.
- In a large vessel, dissolve 100 g of purified acetylsalicylic acid in 400 mL of concentrated sulfuric acid with stirring. Heat the mixture to approximately 115 °C. Acetic acid will evolve as the disulfonate of salicylic acid is formed.
- Cool the mixture to 85 °C.
- Begin the portion-wise addition of 180 g of sodium nitrate. The rate of addition should be controlled to maintain the reaction temperature between 95-100 °C.
- After the addition of sodium nitrate is complete and the reaction subsides, allow the mixture to cool.
- Pour the cooled reaction mixture over a large volume of crushed ice and water to precipitate the crude **picric acid**.
- Filter the crude product and wash it with cold water.
- Purify the **picric acid** by recrystallization from boiling water (approximately 2.75 L of water per 100 g of crude product). Slow cooling with continuous stirring will yield well-formed crystals.
- Collect the purified crystals by filtration and dry them carefully.

## Biological Interaction Pathway: Bacterial Degradation

**Picric acid**, a xenobiotic compound, can be degraded by certain microorganisms. The degradation pathway in bacteria such as *Rhodococcus erythropolis* involves a series of reductive and hydrolytic steps, ultimately leading to the breakdown of the aromatic ring. This pathway is significant for the bioremediation of environments contaminated with nitroaromatic compounds.



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Caption: Bacterial degradation pathway of **picric acid**.

## Conclusion

This guide has provided a detailed overview of 2,4,6-trinitrophenol, from its fundamental chemical identity to its synthesis and biological degradation. The presented data and protocols are intended to serve as a valuable resource for professionals in research and development. It is imperative to handle this compound with extreme caution due to its explosive and toxic nature, strictly following all established safety guidelines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trinitrophenol (Picric Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683659#picric-acid-iupac-name-and-synonyms]

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